molecular formula C5H3BrFNO2S B2885615 3-Bromopyridine-2-sulfonyl fluoride CAS No. 1934834-95-3

3-Bromopyridine-2-sulfonyl fluoride

Cat. No.: B2885615
CAS No.: 1934834-95-3
M. Wt: 240.05
InChI Key: MHBNAFLMGUQAHC-UHFFFAOYSA-N
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Description

3-Bromopyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1934834-95-3 . It has a molecular weight of 240.05 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of chemistry . Fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu 4 N + F − in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Fluoropyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Pyrazolo[1,5-a] Derivatives

    A study by Wu and Qin (2023) demonstrated the use of a [3 + 2] cycloaddition reaction involving N-aminopyridines and 1-bromoethene-1-sulfonyl fluoride (BESF) to synthesize pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. These compounds show broad substrate specificity and mild reaction conditions, highlighting their potential in medicinal chemistry and other disciplines (Wu & Qin, 2023).

  • Construction of Enaminyl Sulfonyl Fluorides

    Leng et al. (2020) developed a protocol for the stereoselective construction of enaminyl sulfonyl fluorides, employing 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF) for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines. This study showcases the utility of bromopyridine derivatives in synthesizing compounds with enhanced antimicrobial activity against Gram-positive bacteria (Leng et al., 2020).

  • SuFEx Click Chemistry Applications

    The work by Leng and Qin (2018) introduced 1-bromoethene-1-sulfonyl fluoride as a new SuFEx (Sulfur(VI) Fluoride Exchange) clickable reagent for regioselective synthesis of 5-sulfonylfluoro isoxazoles. This illustrates the compound's versatility in facilitating click chemistry reactions, enriching the toolkit for synthesizing functionalized molecules (Leng & Qin, 2018).

Material Science and Fluorination Techniques

  • Crosslinkable Terpolymers for Fuel-Cell Membranes

    Sauguet et al. (2006) reported on the radical terpolymerization involving bromopyridine derivatives for creating crosslinkable terpolymers with applications in fuel-cell membranes. This study underscores the role of bromopyridine derivatives in synthesizing high-performance materials for energy applications (Sauguet, Améduri, & Boutevin, 2006).

  • Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

    An innovative approach by Laudadio et al. (2019) employed electrochemical oxidative coupling of thiols and potassium fluoride to synthesize sulfonyl fluorides. This method highlights an environmentally friendly and efficient pathway to access these functional groups, essential for sulfur(VI) fluoride exchange-based click chemistry (Laudadio et al., 2019).

Safety and Hazards

The safety information for 3-Bromopyridine-2-sulfonyl fluoride includes several hazard statements such as H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Future Directions

The future directions in the field of fluorinated pyridines, such as 3-Bromopyridine-2-sulfonyl fluoride, include the development of new agricultural products having improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Properties

IUPAC Name

3-bromopyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBNAFLMGUQAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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